molecular formula C5H7ClFN3 B11926900 2-Fluoro-6-hydrazinylpyridine hydrochloride CAS No. 864867-59-4

2-Fluoro-6-hydrazinylpyridine hydrochloride

Cat. No.: B11926900
CAS No.: 864867-59-4
M. Wt: 163.58 g/mol
InChI Key: BMIYDXWEMCYBKV-UHFFFAOYSA-N
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Description

2-Fluoro-6-hydrazinylpyridine hydrochloride is a chemical compound with the molecular formula C5H7ClFN3. It is a derivative of pyridine, where the pyridine ring is substituted with a fluorine atom at the 2-position and a hydrazinyl group at the 6-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-hydrazinylpyridine hydrochloride typically involves the reaction of 2-fluoropyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-hydrazinylpyridine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Azo or azoxy compounds.

    Reduction: Hydrazones or other reduced derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Fluoro-6-hydrazinylpyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-hydrazinylpyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The fluorine atom can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-aminopyridine: Similar structure but with an amino group instead of a hydrazinyl group.

    2-Fluoro-6-methylpyridine: Similar structure but with a methyl group instead of a hydrazinyl group.

    2-Fluoro-6-chloropyridine: Similar structure but with a chlorine atom instead of a hydrazinyl group.

Uniqueness

2-Fluoro-6-hydrazinylpyridine hydrochloride is unique due to the presence of both a fluorine atom and a hydrazinyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

864867-59-4

Molecular Formula

C5H7ClFN3

Molecular Weight

163.58 g/mol

IUPAC Name

(6-fluoropyridin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C5H6FN3.ClH/c6-4-2-1-3-5(8-4)9-7;/h1-3H,7H2,(H,8,9);1H

InChI Key

BMIYDXWEMCYBKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)NN.Cl

Origin of Product

United States

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